molecular formula C20H21F2N5O3S B11288982 Propan-2-yl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11288982
M. Wt: 449.5 g/mol
InChI Key: OHLCUHAXUSHEMQ-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidine derivatives.

Preparation Methods

The synthesis of PROPAN-2-YL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting or activating their functions. The exact mechanism of action depends on the specific application and the biological system involved. For example, in antibacterial applications, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C20H21F2N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

propan-2-yl 2-[[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H21F2N5O3S/c1-9(2)30-19(29)14-11-6-4-5-7-13(11)31-18(14)25-17(28)16-24-20-23-10(3)8-12(15(21)22)27(20)26-16/h8-9,15H,4-7H2,1-3H3,(H,25,28)

InChI Key

OHLCUHAXUSHEMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C

Origin of Product

United States

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